molecular formula C24H25FN2O3S2 B298046 N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

Katalognummer B298046
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: CLCZUIYTIUNEMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as compound X, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Wirkmechanismus

Compound X works by inhibiting various enzymes and receptors involved in disease progression. In cancer, N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X inhibits the activity of angiogenic factors and induces apoptosis in tumor cells. In inflammation, N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X inhibits the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB. In neurological disorders, N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X improves cognitive function by inhibiting the activity of acetylcholinesterase and reducing neuroinflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to reduce tumor growth and induce apoptosis in tumor cells. In inflammation, N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to reduce inflammation and improve tissue repair. In neurological disorders, N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to improve cognitive function and reduce neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

Compound X has various advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X also has limitations, including its poor solubility in water and limited in vivo stability.

Zukünftige Richtungen

There are several future directions for research on N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X. One direction is to optimize the synthesis method to improve the yield and purity of N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X in vivo to determine its efficacy and safety. Additionally, further research is needed to explore the potential therapeutic applications of N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X in other diseases and to identify potential drug targets for N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X.

Synthesemethoden

Compound X is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride to form 4-fluoro-N-(4-methylbenzenesulfonyl)aniline. The second step involves the reaction of N-(2-aminoethyl)benzenesulfonamide with benzyl bromide to form N-[2-(benzylsulfanyl)ethyl]benzenesulfonamide. The final step involves the reaction of the two intermediate N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamides to form N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X.

Wissenschaftliche Forschungsanwendungen

Compound X has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide X has been shown to improve cognitive function and reduce neuroinflammation.

Eigenschaften

Produktname

N-[2-(benzylsulfanyl)ethyl]-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide

Molekularformel

C24H25FN2O3S2

Molekulargewicht

472.6 g/mol

IUPAC-Name

N-(2-benzylsulfanylethyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H25FN2O3S2/c1-19-7-13-23(14-8-19)32(29,30)27(22-11-9-21(25)10-12-22)17-24(28)26-15-16-31-18-20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,26,28)

InChI-Schlüssel

CLCZUIYTIUNEMW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2)C3=CC=C(C=C3)F

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSCC2=CC=CC=C2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.